molecular formula C24H22N4O5 B2434904 N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1326846-53-0

N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2434904
CAS No.: 1326846-53-0
M. Wt: 446.463
InChI Key: ODMGZMGYQHNGSK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an oxadiazole ring, and a pyridinone moiety

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-15-5-4-6-16(11-15)23-26-24(33-27-23)17-7-10-22(30)28(13-17)14-21(29)25-18-8-9-19(31-2)20(12-18)32-3/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMGZMGYQHNGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling with the Pyridinone Moiety: The oxadiazole intermediate is then coupled with a pyridinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Introduction of the Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, characterization, and biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the molecular formula C25H23N3O4C_{25}H_{23}N_3O_4 and has a complex structure that includes a dimethoxyphenyl group, an oxadiazole moiety, and a dihydropyridine ring. The presence of these functional groups suggests a potential for diverse biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and substitution reactions. The detailed synthetic pathway remains critical for understanding how structural modifications can influence biological activity.

Anticancer Activity

Recent studies have shown that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines.

A notable study reported that oxadiazole derivatives induced apoptosis in cancer cells such as HCT-116 and HeLa with IC50 values around 36 μM and 34 μM respectively . The mechanism of action often involves the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is attributed to its ability to interact with multiple cellular targets:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole rings have been shown to inhibit key enzymes involved in cancer progression such as histone deacetylases (HDACs) and carbonic anhydrases (CA) .
  • Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways and by altering membrane potentials in affected cells .
  • Cell Cycle Arrest : Research indicates that treatment with similar compounds can lead to cell cycle arrest at various phases, contributing to their anticancer efficacy .

Case Studies

Several case studies highlight the effectiveness of similar compounds in preclinical models:

Compound NameCell Line TestedIC50 Value (μM)Mechanism
Compound 37HCT11636Apoptosis induction
Compound 46HeLa34Cell cycle arrest
Oxadiazole Derivative AMCF7<100HDAC inhibition

These findings suggest a promising avenue for further development of this compound as an anticancer agent.

Q & A

Q. Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
Temperature60–100°CHigher temps accelerate but risk side reactions
SolventDMF, THF, or DCMDMF enhances solubility; DCM improves selectivity
CatalystK₂CO₃, NaHBase strength affects reaction rate
PurificationColumn chromatographyCritical for isolating >95% purity

Which spectroscopic and analytical techniques are essential for characterizing this compound?

Basic Research Question
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dihydropyridine C=O at ~170 ppm, oxadiazole protons as singlets) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ matching C₂₇H₂₅N₃O₅) .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water gradients) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the dimethoxyphenyl region .

How do structural modifications (e.g., substituents on oxadiazole or phenyl groups) influence biological activity?

Advanced Research Question
Structure-activity relationship (SAR) studies highlight:

Substituent PositionModificationBiological Impact (e.g., IC₅₀)Mechanism Hypothesis
Oxadiazole 3-position3-Methylphenyl vs. Chlorophenyl3-MePh ↑ kinase inhibition (IC₅₀: 0.8 μM vs. 1.5 μM)Enhanced hydrophobic binding
Dihydropyridine 4,6-positionsMethyl groups↑ Metabolic stability (t₁/₂: 4.2 h vs. 1.7 h)Steric hindrance reduces CYP450 oxidation
Acetamide N-substituent3,4-Dimethoxyphenyl vs. Cyanophenyl3,4-DiOMePh ↑ solubility (LogP: 2.1 vs. 3.4)Methoxy groups improve aqueous dispersion

Methodology : Use in silico docking (AutoDock Vina) paired with enzymatic assays to validate binding hypotheses .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:

Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and controls .

Purity Validation : Re-test batches with HPLC-MS to rule out byproduct interference (e.g., unreacted oxadiazole precursors) .

Dose-Response Curves : Compare EC₅₀/IC₅₀ across studies; outliers may indicate off-target effects .

Example : A 2023 study reported IC₅₀ = 1.2 μM for kinase X , while a 2025 study found IC₅₀ = 3.4 μM . Re-analysis revealed differing ATP concentrations (1 mM vs. 5 mM) in assays.

What in vitro and in vivo models are suitable for evaluating its pharmacokinetic (PK) properties?

Advanced Research Question

  • In Vitro :
    • Microsomal Stability : Human liver microsomes (HLM) to estimate hepatic clearance .
    • Caco-2 Permeability : Assess intestinal absorption (Papp > 1×10⁻⁶ cm/s indicates oral bioavailability) .
  • In Vivo :
    • Rodent PK : IV/PO dosing in Sprague-Dawley rats; monitor plasma half-life (aim for t₁/₂ > 4 h) .
    • Tissue Distribution : LC-MS/MS quantification in brain/liver to evaluate blood-brain barrier penetration .

What strategies mitigate synthetic challenges like low yields or side products?

Advanced Research Question

  • Low Yield in Oxadiazole Formation :
    • Use microwave-assisted synthesis (30 min vs. 12 h conventional) to suppress decomposition .
    • Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) for greener, higher-yielding reactions .
  • Byproduct Formation in Acetamide Coupling :
    • Pre-activate carboxylic acids with CDI to reduce racemization .
    • Optimize stoichiometry (1.2:1 acyl chloride:amine) via DoE (Design of Experiments) .

How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Basic Research Question

  • pH Stability :
    • Stable at pH 5–7 (t₁/₂ > 48 h), degrades rapidly at pH > 9 (t₁/₂ < 6 h) due to oxadiazole ring hydrolysis .
    • Recommendation : Use neutral buffers (PBS) for in vitro assays .
  • Thermal Stability :
    • Decomposes >120°C; store at –20°C under argon .

What computational tools predict the compound’s drug-likeness and toxicity?

Advanced Research Question

  • Drug-Likeness : SwissADME predicts Lipinski compliance (MW < 500, LogP < 5) .
  • Toxicity : ProTox-II flags potential hepatotoxicity (Probability: 72%); validate with Ames test .
  • Solubility : QSPR models estimate 12 µM in water; improve via salt formation (e.g., HCl salt ↑ solubility 5×) .

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